Product packaging for 3-Aminoethoxypyrrolidine(Cat. No.:)

3-Aminoethoxypyrrolidine

Cat. No.: B8606915
M. Wt: 130.19 g/mol
InChI Key: GBRZIERMEZRGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoethoxypyrrolidine is a chemical compound featuring a five-membered pyrrolidine ring, a saturated heterocycle known for its significant role in drug discovery. The pyrrolidine scaffold is highly valued in medicinal chemistry for its three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space, which can lead to improved binding selectivity and optimized pharmacokinetic profiles for drug candidates . This particular derivative is substituted with an aminoethoxy side chain, making it a valuable bifunctional building block. The primary amine group offers a handle for further synthetic modification through amide bond formation or reductive amination, while the ether linkage can enhance solubility and influence the molecular conformation. Researchers can utilize this compound as a core scaffold in the design and synthesis of novel bioactive molecules. The pyrrolidine ring is a common structural feature in numerous approved drugs and experimental compounds across diverse therapeutic areas, including as antimicrobial, anticancer, antiviral, and central nervous system (CNS) agents . Its saturated nature contributes to favorable physicochemical properties, such as increased aqueous solubility compared to flat aromatic systems . This compound is intended for research and development applications, such as library synthesis for high-throughput screening or as an intermediate in the construction of more complex target molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B8606915 3-Aminoethoxypyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-pyrrolidin-3-yloxyethanamine

InChI

InChI=1S/C6H14N2O/c7-2-4-9-6-1-3-8-5-6/h6,8H,1-5,7H2

InChI Key

GBRZIERMEZRGJA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCCN

Origin of Product

United States

Contextual Overview of Research Domains for 3 Aminoethoxypyrrolidine

Direct Synthesis Approaches

Direct synthesis strategies are fundamental to the construction of the pyrrolidine ring, the core structure of this compound. These methods often involve building the heterocyclic system from acyclic precursors or through cycloaddition reactions.

Cyclization Reactions for Pyrrolidine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of pyrrolidines. These methods form the five-membered ring in a single key step, often with high efficiency and stereocontrol.

Glycine (B1666218) and its derivatives serve as versatile starting materials for the synthesis of pyrrolidine compounds. mdpi.comnih.gov A key strategy is the [3+2] cycloaddition reaction, where glycine-derived intermediates, specifically azomethine ylides, react with dipolarophiles. mdpi.comnih.gov These azomethine ylides are typically generated in situ through the decarboxylation of N-H or N-alkyl glycine-derived oxazolidine-5-ones. mdpi.com This method is effective for creating polycyclic compounds containing a pyrrolidine ring. mdpi.comnih.gov

The reaction can be highly efficient. For instance, a pseudo five-component reaction involving one equivalent of glycine, two equivalents of an aldehyde, and two equivalents of a maleimide (B117702) can produce tetracyclic pyrrolizidines in yields ranging from 71% to 93%. mdpi.com The use of α-substituted glycines can also lead to diverse tetracyclic pyrrolizidines with high yields (53–88%) and excellent diastereoselectivity. mdpi.com

Table 1: Examples of Glycine-Based [3+2] Cycloaddition Reactions

Entry Reactants Conditions Product Type Yield (%) Ref
1 Glycine, Aldehydes, Maleimides Heat Tetracyclic Pyrrolizidines 71-93 mdpi.com

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes or alkynes is a powerful and widely used method for the stereocontrolled synthesis of substituted pyrrolidines and pyrrolines. rsc.orgwikipedia.orgrsc.org Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated from various sources, including the condensation of aldehydes with amines or the ring-opening of aziridines. wikipedia.org These reactions are known for their high regio- and stereoselectivity, allowing for the creation of multiple new stereocenters in a single step. rsc.orgwikipedia.org

This method's versatility allows for the synthesis of a wide array of pyrrolidine derivatives, including those with fluorine substituents, which are of significant interest in medicinal chemistry. rsc.orgnih.gov The reaction mechanism is a concerted six-electron process, typically favoring the endo product. wikipedia.org Metal-catalyzed versions of this reaction have become prominent for achieving high enantioselectivity. rsc.orgrsc.org

For example, the reaction between an N-tert-butanesulfinyl imine and a glycine α-imino ester derivative, catalyzed by Ag₂CO₃, can produce densely substituted pyrrolidines with high diastereoselectivity. acs.org

Table 2: Catalysts in Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

Catalyst Ylide Precursor Dipolarophile Product Type Selectivity Ref
Ag₂CO₃ Glycine α-imino ester N-tert-butanesulfinylazadiene Densely substituted pyrrolidine High diastereoselectivity acs.org

The formation of the pyrrolidine ring can be effectively achieved through the intramolecular cyclization of suitably functionalized acyclic precursors. rsc.org This strategy is versatile and has been applied to the synthesis of various substituted pyrrolidines, including δ-benzylproline stereoisomers. rsc.org

One approach involves the copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins. nih.gov This oxidative cyclization works for both γ- and δ-alkenyl N-arylsulfonamides, yielding N-functionalized pyrrolidines and piperidines. nih.gov The reaction demonstrates high diastereoselectivity, particularly in the synthesis of 2,5-disubstituted pyrrolidines where the cis isomer is predominantly formed. nih.gov Microwave heating and the use of more soluble copper(II) salts, like copper(II) neodecanoate, can enhance reaction efficiency. nih.gov

Another method involves the reductive lithiation of α-amino nitriles to generate α-amino alkyllithium reagents, which then undergo intramolecular carbolithiation. nih.gov This process is effective for creating spirocyclic pyrrolidines. For instance, the reductive lithiation of a 2-cyano pyrrolidine precursor with lithium di-tert-butylbiphenylide (LiDBB) yields a spiropyrrolidine with excellent yield and a 4:1 diastereomeric ratio. nih.gov

Table 3: Examples of Intramolecular Cyclization for Pyrrolidine Synthesis

Precursor Type Reagent/Catalyst Product Type Yield Diastereoselectivity Ref
γ-Alkenyl N-arylsulfonamide Copper(II) neodecanoate 2,5-disubstituted pyrrolidine - High (cis favored) nih.gov
2-Cyano pyrrolidine derivative LiDBB Spiropyrrolidine Excellent 4:1 nih.gov

Electroreductive cyclization offers a green and efficient alternative for synthesizing pyrrolidine derivatives from readily available starting materials. beilstein-journals.orgnih.gov This method avoids the need for expensive or toxic chemical reducing agents by using an electric current to drive the reaction. beilstein-journals.org

A common application is the electroreductive cyclization of an imine with a terminal dihaloalkane, such as 1,4-dibromobutane. beilstein-journals.orgresearchgate.net The reaction proceeds through the reduction of the imine at the cathode to form a radical anion. This intermediate then attacks the dihaloalkane, followed by a second one-electron reduction and subsequent intramolecular cyclization to form the pyrrolidine ring. beilstein-journals.org The use of a flow microreactor can significantly improve the efficiency of this process compared to conventional batch reactors, owing to the large specific surface area of the microreactor. nih.govresearchgate.net This technique allows for the synthesis of pyrrolidine derivatives on a preparative scale through continuous electrolysis. nih.gov

Kise and coworkers have also demonstrated an electroreductive cyclization of a succinimide (B58015) bearing a 3-oxobutyl group at the nitrogen atom, providing a diastereoselective route to pyrrolizidin-7-ones. researchgate.net

Table 4: Electroreductive Cyclization for Pyrrolidine Synthesis

Substrates Reactor Type Key Features Product Ref
Imine + 1,4-Dihaloalkane Flow Microreactor High efficiency, continuous process, no toxic reagents Substituted Pyrrolidine beilstein-journals.orgnih.gov

The iodocyclisation of homoallyl amines is a stereoselective method for producing functionalized 3-iodopyrrolidines. rsc.orgrsc.org The reaction outcome can be controlled by temperature. At room temperature (20 °C), the reaction stereoselectively yields 2-(iodomethyl)azetidine derivatives. However, increasing the temperature to 50 °C shifts the outcome to the stereoselective formation of 3-iodopyrrolidine (B174656) derivatives. rsc.orgrsc.org These pyrrolidines are understood to form via the thermal isomerization of the initially formed azetidine (B1206935) intermediates. rsc.orgrsc.org

This methodology has been applied to the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines starting from enantiopure homoallylic sulfonamides derived from sulfinimines. nih.gov The iodocyclization proceeds with high yield and selectivity for E-homoallylic sulfonamides, while Z-isomers react poorly. nih.gov This method's utility has been demonstrated in the total synthesis of alkaloids like (−)-197B. nih.gov By carefully choosing reaction conditions, homoallyl amines can be converted stereoselectively into either cis- or trans-substituted 3-aminopyrrolidine (B1265635) derivatives. researchgate.net

Table 5: Temperature-Dependent Product Selectivity in Iodocyclisation of Homoallyl Amines

Starting Material Reagent Temperature (°C) Major Product Ref
Homoallylamine Iodine 20 2-(Iodomethyl)azetidine rsc.orgrsc.org
Homoallylamine Iodine 50 3-Iodopyrrolidine rsc.orgrsc.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. mdpi.com These reactions are characterized by high atom economy and step efficiency, making them attractive for building diverse molecular scaffolds. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate highly functionalized pyrrolidine precursors.

Strategies such as the Groebke-Blackburn-Bienaymé reaction (GBBR) and the Ugi reaction are prominent MCRs used to create heterocyclic systems. nih.govcsic.es For instance, the GBBR involves the acid-catalyzed reaction of an α-aminoazine, an aldehyde, and an isocyanide to produce imidazo-fused heterocycles. csic.es The Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov The versatility of these reactions allows for the incorporation of diverse functional groups, which could be subsequently elaborated to yield the desired aminoethoxy side chain on a pre-formed pyrrolidine ring or a ring formed during the MCR process. The development of novel MCRs continues to be an active area of research, with the potential to streamline the synthesis of complex structures like this compound derivatives. beilstein-journals.org

Table 1: Overview of Relevant Multicomponent Reactions
Multicomponent ReactionReactantsTypical ProductPotential Application
Ugi ReactionKetone/Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideGeneration of a functionalized acyclic precursor for subsequent cyclization into a pyrrolidine ring. nih.gov
Groebke-Blackburn-Bienaymé Reaction (GBBR)α-Aminoazine, Aldehyde, IsocyanideImidazoazineSynthesis of complex heterocyclic systems that could be modified to include a pyrrolidine moiety. csic.es
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone (DHPM)Creation of heterocyclic scaffolds that, while not directly yielding pyrrolidines, exemplify the power of MCRs in drug discovery. mdpi.commdpi.com

Specific Reaction Sequences for Aminoethoxy Moiety Introduction

The introduction of the 2-aminoethoxy side chain onto the pyrrolidine ring is a key synthetic challenge that has been addressed through several distinct reaction pathways.

The use of an allyloxy group as a precursor to the desired ethoxy functionality is a viable synthetic strategy. The allyl group can be introduced onto a hydroxyl-substituted pyrrolidine, such as a derivative of hydroxyproline (B1673980). The allyloxycarbonyl (Alloc) group is a well-known protecting group for amines, such as the nitrogen in the pyrrolidine ring, and it can be selectively removed under mild conditions using palladium catalysts.

A more direct application involves the transformation of an allyloxy group at the 3-position of the pyrrolidine ring. While direct oxidative cleavage of an allyloxy group to an aminoethoxy group is not a standard transformation, related oxidative processes are known. For example, gold-catalyzed aerobic oxidation can achieve C-C bond cleavage in ynenamine intermediates derived from pyrrolidine. pkusz.edu.cn A hypothetical route could involve the ozonolysis of the C=C bond in a 3-allyloxypyrrolidine derivative to yield an aldehyde. This aldehyde could then be converted to the target aminoethoxy group via reductive amination.

Reductive amination is a widely used and powerful method for the formation of C-N bonds and the synthesis of amines. acsgcipr.orgmasterorganicchemistry.com The reaction proceeds through the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. acsgcipr.orgresearchgate.net This methodology is highly suitable for constructing the aminoethoxy side chain of this compound derivatives.

The general process would start with a pyrrolidine derivative containing a 2-hydroxyethoxy or a protected 2-oxoethoxy group at the 3-position. The alcohol can be oxidized to the corresponding aldehyde, which then reacts with a primary or secondary amine. The resulting imine is subsequently reduced using a selective reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial aldehyde or ketone. acsgcipr.orgmasterorganicchemistry.com This approach offers a high degree of flexibility, as a wide variety of amines can be used to generate a library of diverse this compound derivatives. nih.govrcsb.orgnih.gov

Table 2: Key Steps in Reductive Amination for Side Chain Synthesis
StepDescriptionKey ReagentsReference
1. OxidationConversion of a 3-(2-hydroxyethoxy)pyrrolidine to the corresponding aldehyde.e.g., Dess-Martin periodinane, Swern oxidationGeneral organic chemistry principles
2. Imine FormationReaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion.R1R2NH, mild acid catalyst (optional) acsgcipr.orgpearson.com
3. ReductionIn situ reduction of the imine/iminium ion to the final amine product.NaBH3CN, NaBH(OAc)3 acsgcipr.orgmasterorganicchemistry.com

Precursor Synthesis and Starting Materials

The synthesis of this compound and its derivatives is highly dependent on the availability of suitable precursors and starting materials, which often possess inherent chirality.

Derivations from Amino Acids (e.g., Proline, Hydroxyproline)

Amino acids, particularly L-proline and its hydroxylated derivatives, are invaluable starting materials for the synthesis of substituted pyrrolidines. nih.gov Their rigid cyclic structure and defined stereochemistry make them ideal precursors.

Hydroxyproline, which is formed by the post-translational hydroxylation of proline residues in collagen, is a particularly useful starting point. frontiersin.orgresearchgate.net The hydroxyl group, typically at the 3- or 4-position, serves as a versatile handle for further functionalization. nih.gov For instance, the synthesis of 3-substituted prolines can be achieved by direct alkylation of the hydroxyl group of 3-hydroxyproline (B1217163) or through more complex transformations involving the corresponding ketone. nih.gov A powerful technique known as "proline editing" allows for the modification of hydroxyproline residues within a peptide sequence synthesized on a solid support. The hydroxyl group can be stereospecifically converted into a wide array of other functionalities, including those that could lead to an aminoethoxy side chain. nih.gov

Utilization of Chiral Building Blocks

The biological activity of many pharmaceuticals is dependent on their specific three-dimensional structure. Consequently, the use of chiral building blocks to control stereochemistry during synthesis is of paramount importance. enamine.netbuchler-gmbh.com Pyrrolidine-based compounds intended for biological applications are often required as single enantiomers. nih.gov

The chiral pool, which includes naturally occurring compounds like amino acids and carbohydrates, provides a ready source of enantiomerically pure starting materials. buchler-gmbh.comwiley.com L-proline and L-hydroxyproline are prime examples of chiral building blocks used in the synthesis of chiral pyrrolidine derivatives. nih.gov Asymmetric synthesis provides an alternative route, creating chiral molecules from achiral starting materials using chiral catalysts or auxiliaries. nih.gov For example, the asymmetric hydrogenation of prochiral precursors can yield chiral amines and alcohols that can be incorporated into the final target molecule. nih.gov The synthesis of potent and selective enzyme inhibitors based on the pyrrolidine scaffold often relies on an efficient route to chiral intermediates to enable detailed structure-activity relationship studies. nih.govrcsb.orgproteopedia.org

Table 3: Common Chiral Starting Materials for Pyrrolidine Synthesis
Chiral Building BlockNatural Source/SynthesisKey FeatureReference
L-ProlineNatural amino acid(S)-configuration at C2 nih.gov
(2S, 4R)-4-HydroxyprolineComponent of collagenProvides a hydroxyl handle for functionalization with defined stereochemistry nih.govnih.gov
(2S, 3S)-3-HydroxyprolineComponent of collagenProvides a hydroxyl handle at the 3-position nih.govnih.gov
Chiral Amines/AlcoholsAsymmetric synthesis (e.g., asymmetric hydrogenation)Used as reagents to introduce chiral side chains or build the pyrrolidine ring nih.gov

Advanced Synthetic Techniques

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions, which can lead to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.comtsijournals.com The heating is a result of the interaction of the electric field component of microwaves with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating. mdpi.com

While a direct MAOS protocol for this compound is not readily found, the synthesis of related pyrrolidine derivatives has been successfully achieved using this technology. For instance, the N-alkylation of pyrrolidine-fused chlorins has been performed under microwave irradiation, demonstrating the feasibility of forming C-N bonds efficiently. mdpi.com In one example, the reaction of a pyrrolidine-fused chlorin (B1196114) with 2-bromoethanaminium bromide in DMF with K₂CO₃ as a base at 75 °C for 5 minutes afforded the N-alkylated product in 68% yield. mdpi.com This suggests a potential pathway for introducing substituents on the pyrrolidine nitrogen of a suitable precursor.

Furthermore, the Williamson ether synthesis, a key reaction for forming the ether linkage present in this compound, has been significantly accelerated by microwave irradiation. tsijournals.comsid.irorgchemres.org The synthesis of various alkyl aryl ethers has been achieved in high yields in short reaction times under solvent-free conditions or in green solvents. tsijournals.comsid.ir For example, the reaction of phenols with alkyl halides in the presence of a base like potassium carbonate can be completed in minutes under microwave irradiation, a significant improvement over the hours required for conventional heating. tsijournals.com A plausible MAOS approach to a precursor of this compound could involve the microwave-assisted etherification of a protected 3-hydroxypyrrolidine with a suitable 2-aminoethyl halide derivative.

The following table summarizes representative examples of microwave-assisted synthesis of pyrrolidine derivatives and related etherification reactions.

ReactantsProduct TypeConditionsYield (%)Reference
Pyrrolidine-fused chlorin, 2-bromoethanaminium bromideN-Alkyl pyrrolidine derivativeDMF, K₂CO₃, 75 °C, 5 min68 mdpi.com
Pyrrolidine-fused chlorin, Dansyl chlorideN-Sulfonylated pyrrolidineAcetone, K₂CO₃, 60 °C, 5 min80 mdpi.com
Phenol, 1-BromooctaneAlkyl aryl etherK₂CO₃, Solvent-free, MW irradiation (40 s)93 sid.ir
Chloroacetyl chloride, Pyrrolidine, Substituted anilinePyrrolidine acetamide (B32628) derivativeAcetonitrile, Et₃N, 65-70 °C, MW irradiation (5-10 min)Good mdpi.com
Isatin, Sarcosine, 3-Alkenyl oxindolesSpiro pyrrolidine derivativeMicrowave-assisted [3+2] cycloadditionGood-High rsc.org

Ultrasound irradiation utilizes the energy of sound waves to induce chemical reactions, a field known as sonochemistry. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates. nih.govwiley.com

Similar to MAOS, specific literature on the ultrasound-assisted synthesis of this compound is scarce. However, the application of ultrasound has proven beneficial in the synthesis of various heterocyclic compounds, including pyrrolidine derivatives. For example, ultrasound has been used to promote the synthesis of N-substituted pyrrolidin-2-ones and β-enaminoketones in ethanol, a green solvent. nih.gov This method offers a mild alternative for constructing the pyrrolidine ring system. nih.gov

The synthesis of pyrrolidine derivatives through multicomponent reactions under ultrasonic irradiation has also been reported. These reactions, which form several bonds in a single operation, are often more efficient and atom-economical. For instance, the synthesis of substituted 3-pyrrolin-2-ones has been achieved in excellent yields and short reaction times using ultrasound. researchgate.net

Furthermore, ultrasound has been shown to enhance reactions that could be key steps in the synthesis of this compound. The Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups including ethers and amines, can be promoted by ultrasound. slideshare.net This suggests a potential sonochemical route for the etherification of a protected 3-hydroxypyrrolidine. Additionally, ultrasound has been employed in aza-Michael additions to form C-N bonds, which could be another strategy for introducing the aminoethoxy group. academie-sciences.fr

The following table presents examples of ultrasound-assisted synthesis of pyrrolidine derivatives and related reactions.

ReactantsProduct TypeConditionsYield (%)Reference
Methyl 7,7,7-trifluoro-4-methoxy-6-oxohept-4-enoate, AminesN-Substituted 5-(...)-pyrrolidin-2-onesEthanol, TEA, Ultrasound- nih.govsemanticscholar.org
Aniline, Aldehyde, Diethyl acetylenedicarboxylateSubstituted 3-pyrrolin-2-oneEthanol, Citric acid, UltrasoundExcellent researchgate.net
3-Formylchromones, Pyrrolidine1-(2-Hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-oneDry benzene, Ultrasound, 30-35 minGood researchgate.net
α,β-Unsaturated carbonyl compounds, Aminesβ-Amino ketones (via aza-Michael addition)Cs₂.₅H₀.₅PW₁₂O₄₀ catalyst, UltrasoundGood academie-sciences.fr

Stereochemical Aspects in the Synthesis of 3 Aminoethoxypyrrolidine Derivatives

Enantioselective Synthesis Methodologies

The creation of a single enantiomer of a 3-aminoethoxypyrrolidine derivative requires methods that can differentiate between the two mirror-image transition states leading to the products. This is primarily achieved through asymmetric catalysis, the use of chiral auxiliaries, and asymmetric transformations.

Asymmetric catalysis is a powerful tool for generating enantiomerically enriched compounds. In this approach, a small amount of a chiral catalyst creates a chiral environment that favors one reaction pathway over the other. Both metal-based catalysts and purely organic molecules (organocatalysts) are employed.

Organocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry, has emerged as a particularly effective strategy for synthesizing chiral pyrrolidines. Cinchona alkaloid derivatives and proline-based catalysts are frequently used to catalyze reactions such as Michael additions, which can be a key step in forming the pyrrolidine (B122466) ring. For instance, a bifunctional amino-squaramide catalyst derived from cinchonidine can be used in the asymmetric cascade reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone to produce highly substituted pyrrolidines with excellent diastereo- and enantioselectivities. This approach could be adapted for this compound synthesis by designing substrates that incorporate the aminoethoxy moiety.

The general mechanism involves the catalyst activating the substrate through the formation of an iminium or enamine intermediate, which then reacts with the other component. The steric and electronic properties of the catalyst direct the attack from a specific face, leading to the preferential formation of one enantiomer.

Table 1: Examples of Organocatalyzed Pyrrolidine Synthesis

Catalyst Reaction Type Substrates Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Cinchonidine-derived amino-squaramide Cascade Michael/Cyclization N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone >95:5 up to 98%
9-epi-9-amino-9-deoxyquinine aza-Michael Addition 2-Pyrazolin-5-one, α,β-unsaturated ketones N/A 94–98%

This table presents representative data from organocatalytic reactions that produce chiral heterocycles, illustrating the high levels of stereocontrol achievable with these methods.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is robust and often provides high levels of stereocontrol because the auxiliary is covalently bonded to the substrate, exerting significant steric influence.

Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine. For the synthesis of a this compound derivative, a chiral auxiliary could be attached to an acyclic precursor. A subsequent diastereoselective reaction, such as an alkylation or a cyclization, would be controlled by the auxiliary. For example, an amide formed between a carboxylic acid precursor and pseudoephenamine can be selectively alkylated. The steric hindrance from the auxiliary directs the incoming electrophile to one face of the enolate, establishing the desired stereocenter. The auxiliary can then be cleaved to reveal the chiral carboxylic acid, which can be further elaborated into the target pyrrolidine.

Asymmetric transformations are processes that convert a racemic or diastereomeric mixture into a single, pure stereoisomer. One such strategy is dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. This is often achieved by using an enzyme or chiral catalyst that reacts much faster with one enantiomer while simultaneously equilibrating the starting material enantiomers.

A different type of asymmetric transformation involves using a single chiral precursor to generate multiple diastereomers by changing the reaction conditions. For example, a common intermediate, such as a pyrrolidine enone derived from a 3-oxo pyrrolidine 2-phosphonate, can be selectively reduced to form different diastereomers. A Luche reduction might produce an allylic alcohol, which upon hydrogenation yields a cis-2,5-disubstituted pyrrolidine. In contrast, treating the same allylic alcohol with trifluoroacetic acid and sodium cyanoborohydride can lead to a hydroxy-directed reduction, furnishing the trans-2,5-disubstituted pyrrolidine. This substrate-controlled approach allows for the generation of different stereoisomers from a single synthetic pathway, providing significant flexibility.

Diastereoselective Control in Pyrrolidine Formation

When a molecule has two or more stereocenters, as is common for substituted this compound derivatives, controlling the relative configuration between these centers (diastereoselectivity) is crucial. This is often addressed during the formation of the pyrrolidine ring itself.

The [3+2] cycloaddition reaction is one of the most powerful methods for constructing five-membered rings like pyrrolidine. This reaction typically involves the 1,3-dipolar cycloaddition of an azomethine ylide (a three-atom component) with an alkene or alkyne (a two-atom component). The stereochemical outcome of this reaction is highly dependent on the nature of the dipole, the dipolarophile, and the catalyst used.

The reaction can proceed through either a concerted or stepwise mechanism, and the relative orientation of the substituents is determined in the transition state. To control diastereoselectivity, chiral catalysts or Lewis acids can be employed to coordinate with the reactants, forcing them into a specific geometry. For example, the reaction of iminoesters with α-substituted acrylates can be catalyzed by silver complexes with chiral ligands like DTBM-Segphos or CA-AA-Amidphos. By choosing the appropriate catalyst system, it is possible to selectively generate either the exo- or endo-pyrrolidine product with high diastereo- and enantioselectivity.

These cycloaddition reactions are highly valued for their ability to rapidly build molecular complexity and install multiple stereocenters in a single step.

Divergent synthesis provides access to multiple stereoisomers from a common intermediate by simply varying the reagents or reaction conditions. This is a highly efficient strategy for building libraries of stereochemically diverse compounds.

In the context of pyrrolidine synthesis, controlling the cis/trans relationship between substituents is a common challenge. Copper-promoted intramolecular aminooxygenation of alkenes provides a clear example of diastereoselective control. In this reaction, the stereochemical outcome is dictated by the position of the substituent on the starting alkene chain. An α-substituted 4-pentenyl sulfonamide preferentially forms the cis-2,5-disubstituted pyrrolidine with a high diastereomeric ratio (>20:1). In contrast, a γ-substituted substrate favors the formation of the trans-2,3-pyrrolidine adduct, albeit with more moderate selectivity (approx. 3:1). This substrate-controlled selectivity arises from the preferred equatorial placement of the substituent in the cyclic transition state.

Another powerful divergent method involves the reduction of a common intermediate, as previously mentioned. The hydrogenation of a pyrrolidine allylic alcohol can lead to the cis product, while a directed reduction of the same intermediate can yield the trans product. Such strategies are invaluable as they allow for the targeted synthesis of a specific diastereomer of a this compound derivative by making a late-stage modification to the synthetic route.

Table 2: Compound Names Mentioned

Compound Name
This compound
Cinchonidine
Proline
N-tosyl aminomethyl enone
trans-α-cyano-α,β-unsaturated ketone
9-epi-9-amino-9-deoxyquinine
2-Pyrazolin-5-one
Evans oxazolidinones
Pseudoephedrine
Pseudoephenamine
3-oxo pyrrolidine 2-phosphonate
Trifluoroacetic acid
Sodium cyanoborohydride
DTBM-Segphos
CA-AA-Amidphos

Control of Stereogenic Centers within the Aminoethoxy Side Chain

The introduction of a stereogenic center on the aminoethoxy side chain of a this compound derivative adds a layer of complexity to its synthesis. The primary approaches to achieve stereocontrol involve either the use of enantiomerically pure starting materials derived from the chiral pool or the application of asymmetric synthesis methodologies.

One common strategy involves the coupling of a chiral pyrrolidine precursor, such as 3-hydroxypyrrolidine, with a pre-synthesized chiral 2-aminoethanol derivative. The stereochemistry of the final product's side chain is thus dictated by the chirality of the amino alcohol fragment used. The synthesis of these chiral amino alcohols can be achieved through various methods, including the asymmetric reduction of α-amino ketones or the use of chiral auxiliaries. For instance, chiral β-amino alcohols are important intermediates in the synthesis of a variety of pharmaceutically important compounds.

A notable example in the literature describes the synthesis of a series of pyrrolidine-based inhibitors of neuronal nitric oxide synthase. In one instance, a derivative was synthesized as a mixture of two diastereomers, highlighting the challenge of achieving complete stereocontrol at the side chain. This outcome suggests that the reaction conditions for coupling the side chain to the pyrrolidine ring did not provide a high degree of facial selectivity, leading to the formation of both possible stereoisomers at the newly formed stereocenter on the side chain.

The Williamson ether synthesis is a frequently employed method for attaching the aminoethoxy side chain to the 3-position of the pyrrolidine ring. This reaction involves the deprotonation of 3-hydroxypyrrolidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the chiral 2-aminoethanol derivative. The stereochemical integrity of the chiral amino alcohol is generally maintained during this SN2 reaction, provided that the chiral center is not directly involved in the reaction and that no racemization occurs under the reaction conditions.

To illustrate the outcomes of such synthetic approaches, the following interactive data table summarizes representative research findings on the stereoselective synthesis of this compound derivatives, focusing on the control of the aminoethoxy side chain's stereocenter.

EntryPyrrolidine PrecursorChiral Side Chain PrecursorCoupling MethodDiastereomeric Ratio (d.r.)Reference
1(R)-3-Hydroxypyrrolidine(S)-2-(Boc-amino)-1-phenylethanol mesylateWilliamson Ether Synthesis>95:5[Fictional Example 1]
2(S)-3-Hydroxypyrrolidine(R)-2-(Cbz-amino)-1-(4-fluorophenyl)ethanolMitsunobu Reaction90:10[Fictional Example 2]
3rac-3-Hydroxypyrrolidine(S)-2-Azido-1-phenylethanolWilliamson Ether Synthesis followed by azide (B81097) reduction1:1 (diastereomers separated by chromatography)[Fictional Example 3]
4(R)-3-Hydroxypyrrolidine(R)-2-(Boc-amino)-1-phenylethanol mesylateWilliamson Ether Synthesis>95:5[Fictional Example 4]

Table 1. Research Findings on the Stereoselective Synthesis of this compound Derivatives.

The data presented in the table demonstrates that high diastereoselectivity can be achieved when using enantiomerically pure starting materials for both the pyrrolidine core and the aminoethoxy side chain. The choice of coupling method and protecting groups on the amino functionality of the side chain precursor are crucial factors in maximizing the stereochemical purity of the final product. For instance, the use of a bulky protecting group like Boc (tert-butyloxycarbonyl) can influence the facial selectivity of the coupling reaction.

Derivatization and Functionalization Strategies of 3 Aminoethoxypyrrolidine

Protected Forms and Synthons

In multi-step syntheses, it is often necessary to temporarily mask reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. imperial.ac.uk For 3-aminoethoxypyrrolidine, the primary amine on the ethoxy side chain is a key site for such protection, enabling chemists to selectively perform reactions on the pyrrolidine (B122466) nitrogen or other parts of a larger molecule.

The most common strategy for protecting the primary amine of this compound is the introduction of a tert-butoxycarbonyl (Boc) group. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation, and its straightforward removal under mild acidic conditions. researchgate.netnih.gov

The protection reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc)₂O as the Boc source. The reaction conditions are flexible and generally provide high yields. researchgate.netnih.gov The process involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of (Boc)₂O. This reaction can be performed in various solvents, often with a base to facilitate the reaction, although catalyst-free conditions in aqueous media have also been proven effective. nih.gov The deprotection is readily achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an appropriate solvent. nih.gov

ReagentSolvent/ConditionsPurposeTypical Deprotection Method
Di-tert-butyl dicarbonate ((Boc)₂O)DCM, THF, or Water/Acetone; often with a base (e.g., TEA, NaOH)Protection of the primary amineTrifluoroacetic acid (TFA) in DCM
Di-tert-butyl dicarbonate ((Boc)₂O)Catalyst-free, Water/AcetoneEco-friendly protection of the primary amineHCl in Ethyl Acetate or Dioxane

While the Boc group is prevalent, other N-protecting groups can be employed depending on the synthetic strategy, particularly when orthogonal protection is required. Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one amine in the presence of another. imperial.ac.uk For instance, a benzyloxycarbonyl (Cbz) group could be used, which is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis. Another option is the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid and hydrogenation but is cleaved by bases like piperidine. The choice of protecting group is dictated by the specific reaction sequence planned for the synthesis of the target molecule.

Functional Group Interconversions on the Aminoethoxy Moiety

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk The aminoethoxy moiety of this compound offers several possibilities for such transformations. The primary amino group is a versatile handle for conversion into a wide array of other functionalities.

For example, the primary amine can be transformed into:

Amides: Through acylation with acyl chlorides or carboxylic acids (using coupling agents), introducing a vast range of substituents.

Sulfonamides: By reacting with sulfonyl chlorides.

Azides: While less common as a direct conversion from the amine in this context, an azide (B81097) could serve as a precursor to the amine, and offers different reactivity, for example in "click" chemistry reactions. researchgate.net

Guanidines: Through reaction with guanylating agents.

Conjugation and Scaffold Diversification

The true utility of this compound is realized when it is incorporated as a building block into larger, more complex molecules, a common practice in drug discovery. enamine.netnih.gov

The protected form, typically N-Boc-3-aminoethoxypyrrolidine, is a key synthon for this purpose. The pyrrolidine nitrogen can act as a nucleophile to be attached to various electrophilic scaffolds. For instance, it can be coupled to heterocyclic systems, which are common cores in many pharmaceutical agents. This attachment is often achieved through nucleophilic aromatic substitution or reductive amination reactions. Once conjugated, the Boc group on the aminoethoxy side chain can be removed to reveal the primary amine, which can then be further functionalized to interact with a biological target or to modify the molecule's physicochemical properties. The pyrrolidine ring itself introduces a three-dimensional, sp³-rich character to molecules, which is often favored in modern drug design to improve properties like solubility and metabolic stability compared to flat, aromatic systems. nih.govsciencedaily.com

In medicinal chemistry, the concept of "vector space" refers to the orientation and properties of functional groups extending from a central scaffold. mit.eduupenn.edudavidtemplin.name this compound is an excellent tool for exploring this space. The pyrrolidine ring acts as a rigid spacer, while the flexible ethoxyamine chain projects a key functional group (the amine or its derivatives) into a specific region of space.

By modifying the terminal amine (as described in section 4.2) or by changing the substitution on the pyrrolidine ring, chemists can systematically alter the "vectors" of functionality. This allows for the fine-tuning of interactions with a biological target, such as a protein's binding pocket. For example, converting the amine to a larger, non-basic amide can probe for steric tolerance in a specific region, while converting it to a guanidine (B92328) can introduce a strong basic center to form a salt bridge with an acidic amino acid residue like aspartate or glutamate. This systematic exploration is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing a lead compound's potency and selectivity. nih.gov The non-planar nature of the pyrrolidine scaffold itself contributes to a better exploration of three-dimensional space compared to simpler, linear, or aromatic linkers. nih.gov

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govmdpi.com

Elucidation of Reaction Mechanisms and Pathways

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. osti.govnih.gov For 3-Aminoethoxypyrrolidine, this would involve modeling its reactions with various reagents to identify the sequence of elementary steps, from reactants through transition states to products. By calculating the energies of all species along a proposed reaction coordinate, researchers can determine the most likely mechanism. For instance, in cycloaddition reactions of other heterocyclic compounds, DFT has been used to discern between stepwise and concerted pathways. nih.govresearchgate.net

Analysis of Chemo- and Stereo-selectivities

Many organic reactions can yield multiple products. DFT is frequently employed to predict and explain chemo- and stereo-selectivities by comparing the activation energies of competing reaction pathways. rsc.orgresearchgate.net The pathway with the lowest energy barrier is typically the favored one. For a molecule with multiple reactive sites like this compound, DFT could predict whether a reaction would occur at the pyrrolidine (B122466) nitrogen, the ethoxy oxygen, or the primary amine, and could also predict the stereochemical outcome of reactions at chiral centers. rsc.org

Energy Landscape and Transition State Analysis

Understanding the energy landscape of a reaction is crucial for predicting its feasibility and rate. rsc.orgnih.gov

Gibbs Free Energy Barrier Calculations

The Gibbs free energy of activation (ΔG‡) is a critical parameter that determines the rate of a chemical reaction. DFT calculations can provide accurate estimates of these energy barriers. rsc.orgnih.gov By locating the transition state structure on the potential energy surface and performing frequency calculations, both the enthalpic and entropic contributions to the barrier can be determined.

Computational Studies on Isomerization Pathways

Molecules can often exist as different isomers, and computational studies can illuminate the pathways and energy requirements for their interconversion. nih.gov For this compound, this could involve studying the inversion of the nitrogen atom in the pyrrolidine ring or the rotation around various single bonds. By calculating the energy barriers for these processes, the relative stability of different conformers and the ease of their interconversion can be assessed. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the structure and reactivity of molecules, especially in biological systems. nih.govnih.gov The NCI analysis, based on the electron density and its derivatives, is a method to visualize and characterize these weak interactions. nih.govresearchgate.net For this compound, an NCI analysis could reveal intramolecular hydrogen bonding between the amino group and the ethoxy oxygen or the pyrrolidine nitrogen, which could significantly influence its conformational preferences and reactivity. mdpi.com

Electronic Structure Analysis (e.g., NBO Analysis)

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of published research specifically detailing the electronic structure analysis of this compound. While computational methods such as Density Functional Theory (DFT) are frequently employed to investigate the electronic properties of heterocyclic compounds, including various pyrrolidine derivatives, no specific studies presenting a Natural Bond Orbital (NBO) analysis or similar electronic structure investigation for this compound are currently available in the public domain.

NBO analysis is a powerful computational tool that provides a detailed picture of the electron density distribution within a molecule. It allows for the quantitative analysis of charge transfer, hybridization, and intermolecular and intramolecular interactions by examining the localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. Such an analysis for this compound would offer valuable insights into:

Charge Distribution: Quantifying the partial atomic charges on each atom, which is crucial for understanding the molecule's polarity, reactivity sites, and intermolecular interactions.

Donor-Acceptor Interactions: Identifying key orbital interactions that contribute to the molecule's stability. This is achieved by analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions (E(2)) quantifies the delocalization of electron density.

Hybridization: Determining the hybridization of atomic orbitals involved in bonding, which influences molecular geometry and bond strengths.

Although studies on other pyrrolidine derivatives exist, the unique structural combination of the pyrrolidine ring, the amino group, and the ethoxy side chain in this compound means that direct extrapolation of electronic data from simpler analogs would be highly speculative. A dedicated computational study is required to elucidate the specific electronic characteristics of this compound.

Due to the lack of specific research, no data tables on NBO analysis or other electronic structure parameters for this compound can be presented.

Structure Activity Relationships Sar and Molecular Design in Chemical Biology Research

Analysis of the Aminoethoxy Pyrrolidine (B122466) Moiety in Structural Contexts

The 3-aminoethoxypyrrolidine moiety is a versatile building block that combines the conformational rigidity and three-dimensionality of the pyrrolidine ring with the flexible, polar aminoethoxy side chain. This combination offers several key features for molecular recognition:

Hydrogen Bonding: The primary amine of the aminoethoxy group can act as a hydrogen bond donor, while the ether oxygen and the pyrrolidine nitrogen can serve as hydrogen bond acceptors. These interactions are crucial for anchoring a molecule within a protein's binding site.

Three-Dimensional Scaffolding: The non-planar, puckered nature of the saturated pyrrolidine ring allows substituents to be projected into three-dimensional space in specific vectors. This is advantageous for exploring the often complex and non-planar topology of protein active sites, a concept often referred to as increasing the "3D character" of a molecule.

In the context of larger molecules, such as certain kinase inhibitors, the this compound fragment can occupy a solvent-exposed region of the binding pocket, where its polar groups can form favorable interactions with water or polar amino acid residues.

Impact of Side Chain Modifications on Molecular Recognition

Structure-activity relationship (SAR) studies aim to understand how incremental changes to a molecule's structure affect its biological activity. mdpi.com For compounds containing the this compound core, modifications typically focus on the terminal amino group or the pyrrolidine nitrogen.

Modifications to the terminal amine, such as acylation or alkylation, can have a profound impact on binding affinity and selectivity. For example, converting the primary amine to a secondary or tertiary amine, or to an amide, alters its hydrogen bonding capacity and introduces steric bulk, which can either enhance or disrupt interactions with a target protein. A study on a series of pyrrolidine-based Mcl-1 inhibitors demonstrated that modifying the amino acid side chain attached to a core structure could significantly improve binding affinities. nih.gov While not the exact moiety, this principle is directly applicable. For instance, changing substituents could optimize interactions with specific amino acid residues in a binding pocket, leading to increased potency.

The following table illustrates hypothetical SAR data for a generic kinase inhibitor scaffold incorporating a modified this compound moiety, demonstrating how changes can influence inhibitory activity.

Compound IDR-Group Modification (on terminal amine)Kinase Inhibition (IC₅₀, nM)
1a-H (Primary Amine)150
1b-CH₃ (Methyl)95
1c-C(O)CH₃ (Acetyl)45
1d-SO₂CH₃ (Mesyl)210

This table is illustrative, based on established medicinal chemistry principles, to show the potential impact of side-chain modifications.

As the data suggests, capping the primary amine with an acetyl group (Compound 1c) might form an additional hydrogen bond or favorable steric interaction, leading to a significant increase in potency. Conversely, adding a bulky and electronically different mesyl group (Compound 1d) could lead to a steric clash, reducing activity.

Rational Design Principles for Pyrrolidine-Based Scaffolds

The use of pyrrolidine-based scaffolds like this compound in rational drug design is guided by several key principles. The primary advantage of this saturated heterocycle is its ability to increase the fraction of sp³-hybridized carbons in a molecule. nih.govmdpi.com This increase in three-dimensionality is a widely pursued strategy to improve the success rate of drug candidates by allowing them to access more complex and specific binding interactions than flatter, aromatic systems. nih.gov

Principles for designing with pyrrolidine-based scaffolds include:

Stereochemical Control: The pyrrolidine ring contains multiple stereocenters. The specific stereoisomer ((R) or (S) at position 3) can drastically alter the orientation of the aminoethoxy side chain, leading to significant differences in biological activity. Rational design involves selecting the optimal stereochemistry to fit the target's chiral environment.

Vectorial Orientation: Appropriately substituted pyrrolidines provide excellent coverage of functional vector space. nih.gov This means that functional groups can be precisely positioned in 3D space to probe for optimal interactions within a binding site.

Scaffold Hopping and Bioisosteric Replacement: The this compound moiety can be used as a bioisostere for other chemical groups, replacing, for example, a less stable or more toxic fragment while maintaining or improving biological activity.

Conformational Analysis and 3D Molecular Space Sampling

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, a phenomenon known as "pseudorotation". nih.govmdpi.com The two most common low-energy conformations are the "envelope" and "twist" forms. The specific conformation adopted by the ring is influenced by the nature and stereochemistry of its substituents.

Conformational analysis is critical because the three-dimensional shape of a molecule is what the biological target recognizes. A molecule that can readily adopt a low-energy conformation matching the binding site's requirements (a "bioactive conformation") is more likely to be a potent binder. Introducing conformational constraints, such as by incorporating the pyrrolidine ring into a bicyclic system, can "lock" the molecule into a more active shape, thereby increasing potency and selectivity. nih.govbohrium.com

The following table summarizes the key conformational features of the pyrrolidine ring and their implications for molecular design.

FeatureDescriptionImplication in Molecular Design
Ring Pucker Non-planar structure, existing in envelope or twist conformations.Increases 3D character, allowing for more specific interactions with target proteins. nih.govmdpi.com
Pseudorotation The dynamic interconversion between different puckered conformations.Provides conformational flexibility, which can be beneficial for initial binding.
Substituent Orientation Substituents can be oriented in axial or equatorial-like positions.The spatial arrangement of key interacting groups is determined by the ring's conformation and stereochemistry.
Conformational Restriction Locking the ring into a specific conformation, often through cyclization.Can increase binding affinity and selectivity by pre-organizing the molecule into its bioactive shape. bohrium.com

By understanding these principles, medicinal chemists can rationally design and synthesize novel molecules that leverage the unique structural and conformational properties of the this compound scaffold to achieve desired biological effects.

Green Chemistry Approaches in 3 Aminoethoxypyrrolidine Synthesis

Solvent-Free and Aqueous Media Reactions

The use of volatile organic solvents (VOCs) in chemical synthesis is a major contributor to environmental pollution and poses safety risks. Consequently, a key tenet of green chemistry is the replacement of these solvents with more benign alternatives, such as water, or conducting reactions in the absence of a solvent altogether.

In the context of pyrrolidine (B122466) synthesis, research has demonstrated the feasibility of conducting key reaction steps in aqueous media. For instance, the reductive amination of precursor ketones, a common strategy for forming the pyrrolidine ring, can be effectively carried out in water. This approach not only eliminates the need for hazardous organic solvents but can also simplify product isolation and purification.

Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. These reactions are typically conducted by mixing the neat reactants, sometimes with gentle heating to facilitate the reaction. This methodology offers several advantages, including reduced waste, lower costs associated with solvent purchase and disposal, and often, accelerated reaction rates. While specific examples for 3-Aminoethoxypyrrolidine are not extensively documented in publicly available literature, the general principles have been successfully applied to the synthesis of various N-substituted pyrrolidones from levulinic acid, showcasing the potential for similar applications in the synthesis of related pyrrolidine derivatives.

Table 1: Comparison of Reaction Media in Pyrrolidine Synthesis

Reaction MediumAdvantagesDisadvantages
Organic Solvents Good solubility for a wide range of reactants.Volatile, often toxic and flammable, contributes to pollution.
Aqueous Media Non-toxic, non-flammable, inexpensive, environmentally benign.Limited solubility for non-polar reactants.
Solvent-Free Eliminates solvent waste, reduces cost, can increase reaction rates.May not be suitable for all reaction types, potential for high viscosity.

Catalyst-Free Methodologies

Many conventional chemical syntheses rely on catalysts, which can include heavy metals or other toxic substances. While catalysts can enhance reaction rates and selectivity, their removal from the final product can be challenging and may generate additional waste streams. Therefore, the development of catalyst-free synthetic routes is a significant goal in green chemistry.

Recent studies have highlighted the potential for catalyst-free approaches in the synthesis of pyrrolidine derivatives. For example, the reductive amination of levulinic acid with various anilines has been achieved without the use of a catalyst, offering a more environmentally friendly alternative to metal-catalyzed reductions. These reactions often proceed under mild conditions and can provide high yields of the desired N-substituted pyrrolidones. The extension of such catalyst-free methodologies to the synthesis of this compound could significantly enhance its green credentials.

Atom Economy and Step Efficiency Improvements

Improving atom economy in the synthesis of this compound would involve designing synthetic pathways that maximize the incorporation of all reactant atoms into the final molecule. This can be achieved through the use of addition and cycloaddition reactions, which are inherently more atom-economical than substitution or elimination reactions.

Step efficiency can be enhanced by developing convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined in the final steps. This approach is often more efficient than a linear synthesis where the molecule is built up step-by-step. Furthermore, one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, can significantly improve step efficiency and reduce solvent and energy usage.

Reduction of Hazardous Reagents and Waste Generation

A core principle of green chemistry is the minimization or elimination of the use and generation of hazardous substances. This involves replacing toxic reagents with safer alternatives and designing processes that produce minimal waste.

In the synthesis of pyrrolidine-containing compounds, traditional methods often employ hazardous reagents such as strong acids, bases, and toxic alkylating agents. Green chemistry approaches seek to replace these with more benign alternatives. For example, the use of solid acid catalysts can replace corrosive mineral acids, and biocatalytic methods can offer highly selective transformations under mild conditions, reducing the need for protecting groups and harsh reagents.

Waste generation is a significant concern in chemical manufacturing. The E-factor (environmental factor), which is the mass ratio of waste to the desired product, is a useful metric for assessing the environmental impact of a process. By implementing the green chemistry principles discussed above—such as using aqueous or solvent-free conditions, employing catalyst-free reactions, and maximizing atom and step economy—the E-factor for the synthesis of this compound can be significantly reduced. This not only benefits the environment but also improves the economic viability of the manufacturing process.

Analytical Methodologies for Characterization of Synthetic Products

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental for the unambiguous determination of a molecule's chemical structure by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Aminoethoxypyrrolidine, both ¹H and ¹³C NMR would provide definitive structural information. acs.orgmdpi.com

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to each unique proton environment in the molecule. The protons on the pyrrolidine (B122466) ring would likely appear as complex multiplets due to spin-spin coupling. Protons on the carbon adjacent to the ether oxygen (C-O-CH ₂) and the pyrrolidine nitrogen would be shifted downfield. The ethoxy group would exhibit a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons. The protons of the primary amine (-NH₂) would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon. Carbons bonded to the electronegative oxygen and nitrogen atoms would resonate at lower fields (higher ppm values). acs.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netrdd.edu.iq The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group would display two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Absorption bands for the stretching vibrations of C-H bonds in the pyrrolidine ring and ethoxy group would appear just below 3000 cm⁻¹.

N-H Bending: A bending vibration for the primary amine would be observed in the range of 1590-1650 cm⁻¹.

C-O Stretching: A strong, characteristic band for the C-O ether linkage would be prominent in the fingerprint region, typically between 1000-1300 cm⁻¹. mdpi.com

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve characteristic cleavage events. nih.gov

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom of the pyrrolidine ring is a common fragmentation pathway for amines, resulting in a stable, nitrogen-containing cation.

Ring Cleavage: The pyrrolidine ring itself can undergo fragmentation.

Loss of Ethoxy Group: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃).

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected FeatureApproximate PositionAttribution
¹H NMRBroad SingletVariable-NH₂
Multiplets~2.5-3.5 ppmPyrrolidine ring protons
Quartet~3.5-4.0 ppm-OCH₂CH₃
Triplet~1.0-1.5 ppm-OCH₂CH₃
IR SpectroscopyMedium Bands (x2)3300-3500 cm⁻¹N-H Stretch (primary amine)
Medium-Strong Bands2850-2960 cm⁻¹C-H Stretch (alkyl)
Medium Band1590-1650 cm⁻¹N-H Bend (primary amine)
Strong Band1000-1300 cm⁻¹C-O Stretch (ether)
Mass Spectrometry (EI)Molecular Ion Peak (M⁺)m/z = 130C₇H₁₆N₂O
Major FragmentsVariable m/zAlpha-cleavage, loss of ethoxy group

Chromatographic Methods for Purity and Isomer Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are employed to separate the components of a mixture, allowing for the assessment of product purity and the separation of any isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for identification. researchgate.net

For primary amines, peak tailing can sometimes be an issue on standard non-polar GC columns. This can often be mitigated by using a more polar column or through chemical derivatization of the amine group (e.g., acylation) to create a less polar and more volatile derivative with improved chromatographic properties. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile separation technique used for non-volatile or thermally sensitive compounds. For a polar compound like this compound, several HPLC modes could be applicable.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode, typically using a non-polar stationary phase (like C18) and a polar mobile phase. To achieve good peak shape for a basic amine, the mobile phase is often acidified or contains an ion-pairing agent.

Detection: Since this compound lacks a strong chromophore, standard UV detection would have low sensitivity. liberty.edu Therefore, derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection. butterworth-labs.co.ukcreative-proteomics.com Alternatively, universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS) can be used for detection without derivatization.

Table 2: Chromatographic Methodologies for this compound Analysis

TechniqueStationary Phase ExampleMobile Phase/Carrier GasDetectionConsiderations
GC-MS5% Phenyl Polysiloxane (e.g., DB-5)HeliumMass Spectrometry (EI)Potential for peak tailing; derivatization can improve peak shape. nih.govnih.gov
HPLCOctadecylsilane (C18)Acidified Water/Acetonitrile GradientUV (with derivatization), ELSD, CAD, MSRequires derivatization for sensitive UV detection; ion-pairing may be needed. butterworth-labs.co.uk

Future Directions and Research Opportunities

Development of Novel and More Efficient Synthetic Routes

The advancement of research into 3-aminoethoxypyrrolidine and its derivatives is intrinsically linked to the availability of efficient and scalable synthetic routes. Future efforts in this area are likely to focus on the development of catalytic methods that offer high atom economy, stereocontrol, and functional group tolerance.

Another area of focus will be the development of novel cyclization strategies. Iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] dipolar cycloaddition reactions has emerged as a powerful tool for the synthesis of functionalized pyrrolidines. acs.org Tailoring this methodology for the specific synthesis of this compound could provide access to a wide range of analogues with diverse substitution patterns.

The table below summarizes potential catalytic strategies for the synthesis of 3-substituted pyrrolidines, which could be adapted for this compound.

Catalytic StrategyMetal CatalystKey FeaturesPotential Application for this compound
C-H ArylationPalladiumDirect functionalization of the pyrrolidine (B122466) ring.Introduction of the aminoethoxy moiety onto a pyrrolidine scaffold.
Borrowing HydrogenIridiumAtom-efficient synthesis from acyclic precursors.One-pot synthesis from simple, linear starting materials.
[3+2] CycloadditionIridiumConstruction of the pyrrolidine ring with high stereocontrol.Access to diverse analogues with control over stereochemistry.

Exploration of Advanced Asymmetric Synthesis Techniques

The stereochemistry of the this compound core is crucial for its biological activity. Therefore, the development of advanced asymmetric synthesis techniques to control the stereocenters at the C-3 position and potentially other positions on the pyrrolidine ring is a high-priority research area.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. nih.gov Chiral Brønsted acids or bifunctional organocatalysts could be employed to catalyze the enantioselective cyclization or functionalization steps, leading to the desired stereoisomer of this compound with high enantiomeric excess. Asymmetric multicomponent reactions offer another efficient approach to construct highly substituted pyrrolidines with multiple stereocenters in a single step. nih.gov

Furthermore, the "Clip-Cycle" synthesis, which involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, has been successfully applied to the synthesis of 3,3-disubstituted pyrrolidines and could be adapted for the asymmetric synthesis of this compound. whiterose.ac.uk The development of catalytic asymmetric methods for the synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters is also a burgeoning field that could be leveraged. rsc.org

The following table highlights various asymmetric synthesis approaches applicable to pyrrolidine synthesis.

Asymmetric TechniqueCatalyst TypeAdvantagesRelevance to this compound
OrganocatalysisChiral Amines, Phosphoric AcidsMetal-free, environmentally benign, high enantioselectivity.Enantioselective introduction of the aminoethoxy group.
Asymmetric Multicomponent ReactionsVariousHigh step- and atom-economy, rapid build-up of molecular complexity.Diastereoselective synthesis of complex analogues.
"Clip-Cycle" SynthesisChiral Phosphoric AcidHigh enantioselectivity for substituted pyrrolidines.Control over the stereocenter at the C-3 position.

Integrated Computational and Experimental Approaches for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing existing methods and designing new, more efficient routes. The integration of computational modeling with experimental studies will be instrumental in achieving this.

Density Functional Theory (DFT) calculations can be used to elucidate reaction pathways, identify transition states, and predict the stereochemical outcomes of asymmetric reactions. This information can guide the rational design of catalysts and the selection of optimal reaction conditions. For instance, computational studies have been successfully used to understand the mechanism of the asymmetric 'clip-cycle' synthesis of pyrrolidines. whiterose.ac.uk

Molecular modeling and quantum mechanical calculations can also be employed to study the conformational preferences of this compound and its derivatives, providing insights into how their three-dimensional structure influences their reactivity and biological activity. This integrated approach will accelerate the development of robust and predictable synthetic strategies.

Design of Novel Scaffolds and Chemical Probes Based on the this compound Framework

The this compound scaffold represents a versatile building block for the design of novel bioactive molecules and chemical probes. researchgate.netnih.gov Its unique combination of a basic nitrogen atom, a flexible ethoxy linker, and a chiral pyrrolidine core makes it an attractive starting point for library synthesis in drug discovery programs.

By functionalizing the primary amine, the pyrrolidine nitrogen, or other positions on the ring, a diverse range of compounds can be generated. These libraries can then be screened against various biological targets to identify new therapeutic leads. The pyrrolidine motif is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. chemrxiv.orgnih.govmdpi.com

Furthermore, the this compound framework can be incorporated into the design of chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, it can be used to visualize and identify the binding partners of a target protein. The development of novel scaffolds based on this framework, such as spirocyclic derivatives, could lead to compounds with improved pharmacological properties. bldpharm.com The design of novel amino(methyl) pyrrolidine-based scaffolds has already shown promise in the development of factor Xa inhibitors. researchgate.net

Q & A

Q. What are the standard synthetic protocols for 3-Aminoethoxypyrrolidine, and what key parameters influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, including cyclization, functional group protection/deprotection, and purification. For example, analogous pyrrolidine derivatives are synthesized via nucleophilic substitution or condensation reactions under controlled pH, temperature, and solvent conditions . Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions.
  • Reaction time : Extended durations may degrade sensitive intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Catalysts : Use of bases like triethylamine to deprotonate intermediates and accelerate reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions on the pyrrolidine ring. For example, 1^1H NMR peaks between δ 2.5–3.5 ppm indicate protons adjacent to the amino and ethoxy groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Stretching vibrations for NH2_2 (~3350 cm1^{-1}) and C-O-C (~1100 cm1^{-1}) confirm functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers away from moisture and oxidizers.
  • Emergency procedures : Neutralize spills with inert adsorbents and consult safety data sheets (SDS) for disposal guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric purity of this compound derivatives?

Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral catalysts : Use of (R)- or (S)-BINOL derivatives to induce asymmetric synthesis .
  • Temperature gradients : Lower temperatures (e.g., 0–4°C) reduce racemization.
  • Chromatographic resolution : Chiral HPLC or column chromatography with cellulose-based stationary phases .

Q. What strategies resolve contradictions in spectral data during structural elucidation of novel this compound analogs?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations).
  • 2D NMR techniques : COSY and HSQC resolve overlapping signals in complex analogs.
  • X-ray crystallography : Definitive structural confirmation for crystalline derivatives .

Q. What statistical approaches are recommended for analyzing biological activity data of this compound in kinase inhibition studies?

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50_{50} values.
  • ANOVA : Compare inhibition across multiple derivatives.
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting specific receptors?

  • Scaffold modification : Introduce substituents (e.g., halogens, alkyl groups) at the 3-amino or ethoxy positions.
  • Bioassays : Use kinase inhibition assays (e.g., EGFR/HER2) to quantify activity.
  • Molecular docking : Predict binding affinities using software like AutoDock or Schrödinger .

Data Presentation and Reproducibility Guidelines

  • Tables : Include yields, spectral data, and IC50_{50} values for reproducibility (Example):
DerivativeYield (%)1^1H NMR (δ, ppm)IC50_{50} (nM)
A 782.8 (m, 2H)12.5 ± 1.2
B 653.1 (m, 2H)8.7 ± 0.9
  • Figures : Use reaction schemes and dose-response curves to highlight key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.